![molecular formula C19H16N2O3S B2432444 methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate CAS No. 672950-62-8](/img/structure/B2432444.png)
methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate
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Overview
Description
“Methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate” is a chemical compound. It is an ester, similar to methyl benzoate . The compound has a molecular weight of 352.41 .
Synthesis Analysis
The synthesis of this compound could involve several steps. While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions such as nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The InChI code for this compound is1S/C19H16N2O3S/c1-23-18 (22)16-10-7-15 (8-11-16)13-25-19-21-20-17 (24-19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
Esters, such as this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can also be reduced to form alcohols or aldehydes depending on the reducing agent .It is similar to methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Scientific Research Applications
In the crystal structure, two tert-butyl groups replace hydrogen atoms at the C2 and C3 positions of the cyclohexadiene ring. Additionally, the electrophilic ester group replaces a hydrogen atom on the benzene ring .
Volatile Component in Fermented Apple Juice
Recent studies have identified the volatile component of methyl benzoate (MBe) from fermented apple juice. While not directly focused on HMS582C11, this information highlights the compound’s potential applications in food science and flavor research .
Catalytic Hydrogenation Property
Although not specific to HMS582C11, understanding its catalytic properties can provide insights into its broader applicability. For instance, the catalytic hydrogenation of methyl benzoate to benzyl aldehyde has been investigated. The interaction between the support material and the metal significantly influences the reduction process .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-18(22)16-10-7-15(8-11-16)13-25-19-21-20-17(24-19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMKXOCFNPRLF-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |
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